7-[3-[[2-(Phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid 7-[3-[[2-(Phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14467036
InChI: InChI=1S/C21H29N3O4/c25-20(26)11-7-2-1-6-10-16-17(19-13-12-18(16)28-19)14-22-24-21(27)23-15-8-4-3-5-9-15/h1,3-6,8-9,16-19,22H,2,7,10-14H2,(H,25,26)(H2,23,24,27)
SMILES:
Molecular Formula: C21H29N3O4
Molecular Weight: 387.5 g/mol

7-[3-[[2-(Phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid

CAS No.:

Cat. No.: VC14467036

Molecular Formula: C21H29N3O4

Molecular Weight: 387.5 g/mol

* For research use only. Not for human or veterinary use.

7-[3-[[2-(Phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid -

Specification

Molecular Formula C21H29N3O4
Molecular Weight 387.5 g/mol
IUPAC Name 7-[3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
Standard InChI InChI=1S/C21H29N3O4/c25-20(26)11-7-2-1-6-10-16-17(19-13-12-18(16)28-19)14-22-24-21(27)23-15-8-4-3-5-9-15/h1,3-6,8-9,16-19,22H,2,7,10-14H2,(H,25,26)(H2,23,24,27)
Standard InChI Key RJNDVCNWVBWHLY-UHFFFAOYSA-N
Canonical SMILES C1CC2C(C(C1O2)CC=CCCCC(=O)O)CNNC(=O)NC3=CC=CC=C3

Introduction

Structural Elucidation and Molecular Properties

Core Architecture

The compound’s bicyclo[2.2.1]heptane framework imposes steric constraints that influence receptor binding and metabolic stability. Key structural features include:

  • 7-Oxabicyclo[2.2.1]heptane: A bridged ether ring system that enhances rigidity and mimics natural eicosanoid scaffolds .

  • (Z)-Hept-5-enoic acid: A carboxylic acid-terminated unsaturated chain critical for TP receptor interaction .

  • Phenylcarbamoyl hydrazine: A polar side chain facilitating hydrogen bonding with receptor residues .

Table 1: Molecular Data

PropertyValueSource
Molecular FormulaC₂₁H₂₉N₃O₄
Molecular Weight387.5 g/mol
IUPAC Name(Z)-7-[(1S,2R,3R,4R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
Canonical SMILESC1C[C@@H]2C@HCNNC(=O)NC3=CC=CC=C3
XLogP0.3

Synthesis and Chemical Reactivity

Synthetic Strategies

While direct synthesis protocols remain proprietary, analogous TP receptor antagonists are synthesized via:

  • Bicyclic Core Construction: Diels-Alder cyclization of furan derivatives with dienophiles to form the 7-oxabicyclo[2.2.1]heptane.

  • Side-Chain Functionalization: Sequential alkylation and acylation to introduce the phenylcarbamoyl hydrazine group.

  • Stereochemical Control: Chiral resolution or asymmetric catalysis to secure the (1S,2R,3R,4R) configuration .

Table 2: Key Synthetic Challenges

ChallengeResolution
StereoselectivityUse of chiral auxiliaries or enantioselective catalysts
Hydrazine StabilityLow-temperature acylation to prevent decomposition
Bicyclic Ring StrainMicrowave-assisted cyclization to enhance yield

Pharmacological Profile

Mechanism of Action

SQ-29548 exhibits dual activity as a competitive antagonist and inverse agonist at TP receptors :

  • Antagonism: Binds TP receptors (UniProt P21731) with submicromolar affinity (IC₅₀ = 0.1–1 μM), blocking thromboxane A₂ (TXA₂)-induced platelet aggregation and vasoconstriction .

  • Inverse Agonism: Suppresses basal receptor activity in constitutively active mutants (e.g., A160T TPα), reducing intracellular Ca²⁺ mobilization by 50–80% .

Cardiovascular Disorders

  • Hypertension: In rat vascular smooth muscle cells (VSMCs), SQ-29548 (10⁻⁷ M) inhibits U46619-induced hypertrophy by 40%, mediated via TGF-β suppression .

  • Thrombosis: Reduces platelet hyperactivity in A160T TPα mutants, normalizing aggregation in megakaryocyte models .

Infectious Disease

  • Neonatal Sepsis: In lamb models of group B streptococcal toxin challenge, SQ-29548 (1 mg/kg) improves pulmonary compliance by 30% and oxygenation by 25% .

Table 3: Key Pharmacodynamic Data

ParameterValueModelSource
TP Receptor IC₅₀0.1–1 μMHEK293T
Basal Ca²⁺ Reduction50–80%A160T TPα
Pulmonary Compliance+30% vs. controlLamb model

Chemical Properties and Solubility

Physicochemical Behavior

  • Solubility: Moderate solubility in polar solvents (e.g., DMSO, ethanol) due to carboxylic acid and hydrazine groups; poorly soluble in water (logP = 0.3) .

  • Stability: Degrades under acidic conditions via hydrazine cleavage; stable at pH 7–8 for 24 hours .

Research Frontiers

Oncology

SQ-29548 derivatives are patented (CA3082839A1) for inhibiting tumor metastasis via TP receptor blockade, reducing tumor cell adhesion by 60% in vitro .

Structural Analogues

  • Ramatroban: Shares TP antagonism but lacks inverse agonism .

  • Diclofenac: Neutral TP antagonist with COX-2 inhibitory activity .

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